2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate
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Description
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate is a useful research compound. Its molecular formula is C22H26N6O9S and its molecular weight is 550.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to interact with certain receptors or enzymes in the body
Mode of Action
The compound likely interacts with its targets by binding to them, which can cause a change in the target’s function . This interaction can lead to a series of biochemical reactions, resulting in the observed effects of the compound .
Biochemical Pathways
Based on the structure of the compound, it may be involved in pathways related to the function of its targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are critical for understanding its bioavailability. They are metabolized by the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. These effects can range from changes in cell signaling to alterations in gene expression
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS.2C2H2O4/c1-13-12-26-18(19-13)22-17(25)11-24-8-6-23(7-9-24)10-16-20-14-4-2-3-5-15(14)21-16;2*3-1(4)2(5)6/h2-5,12H,6-11H2,1H3,(H,20,21)(H,19,22,25);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUMHEQZPGWMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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